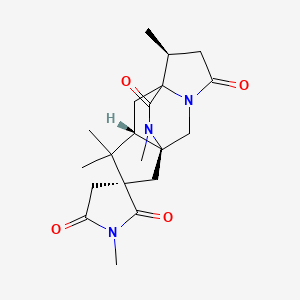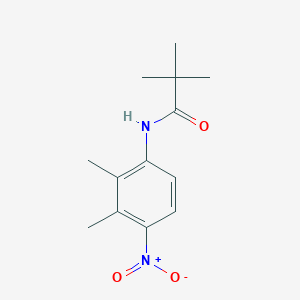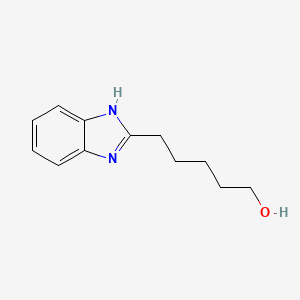
5-(1H-Benzimidazol-2-yl)pentan-1-ol
Vue d'ensemble
Description
“5-(1H-Benzimidazol-2-yl)pentan-1-ol” is a chemical compound with the CAS Number: 2403-70-5 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 5-(1H-benzimidazol-2-yl)-1-pentanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O/c15-9-5-1-2-8-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7,15H,1-2,5,8-9H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Agricultural Applications
5-(1H-Benzimidazol-2-yl)pentan-1-ol, as part of the tebuconazole molecule, has been utilized in agricultural applications. Solid lipid nanoparticles and polymeric nanocapsules containing tebuconazole have been investigated for their potential to enhance the delivery of fungicides to plants. These carrier systems can modify the release profiles of fungicides, reduce environmental and human toxicity, and offer improved control of fungal diseases in agriculture (Campos et al., 2015).
Medicinal Chemistry
Benzimidazole derivatives, which include this compound, have been synthesized and explored for various biological properties. These derivatives exhibit a range of activities, including antibacterial, antifungal, antiviral, anticancer, and antihypertensive properties. Such derivatives are valuable in medicinal chemistry for the development of new drugs and therapies (Chaturvedi et al., 2016).
Antimicrobial Activities
Benzimidazole compounds, including those related to this compound, have been extensively researched for their antimicrobial properties. These compounds show potent activity against various bacterial and fungal strains, suggesting their potential use as broad-spectrum antimicrobial agents (Alasmary et al., 2015).
Corrosion Inhibition
Research has shown that benzimidazole derivatives can act as effective corrosion inhibitors. These compounds have been studied for their ability to protect metals such as steel in corrosive environments, indicating their potential application in industrial settings (Yadav et al., 2013).
Antiviral Activity
Some benzimidazole derivatives have demonstrated significant activity against various enteroviruses. These compounds offer promising avenues for the development of novel antiviral agents, highlighting the broad spectrum of biological activities that benzimidazole compounds can exhibit (Xue et al., 2011).
Propriétés
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-9-5-1-2-8-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7,15H,1-2,5,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKVSOFQHHEPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650756 | |
| Record name | 5-(1H-Benzimidazol-2-yl)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2403-70-5 | |
| Record name | 5-(1H-Benzimidazol-2-yl)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)
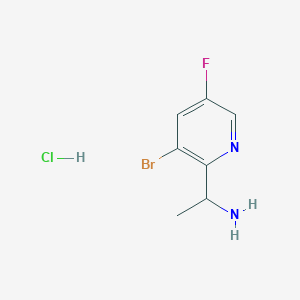

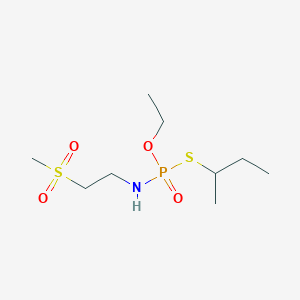
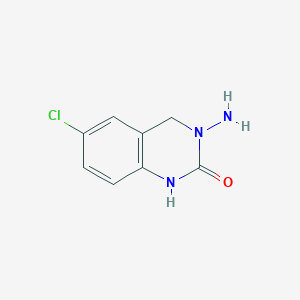
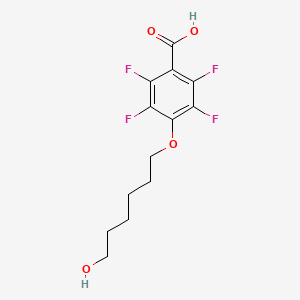

![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)
